Product packaging for Alosetron N-beta-D-Glucuronide(Cat. No.:)

Alosetron N-beta-D-Glucuronide

Cat. No.: B13403748
M. Wt: 470.5 g/mol
InChI Key: RNRXSCSIADTKNU-XNQFBHGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alosetron N-beta-D-Glucuronide is a key metabolite of Alosetron, a potent and selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist used in the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS-D) in women . The formation of this glucuronide conjugate is a primary metabolic pathway, as studies show that a significant proportion of an alosetron dose is eliminated in the urine as oxygenated and glucuronidated metabolites . This compound is an essential reference standard for in vitro research aimed at elucidating the metabolic fate and pharmacokinetic profile of alosetron. Researchers can use this compound in analytical methods development for quantitative assays, facilitating studies on drug metabolism, excretion patterns, and drug-drug interactions. Given that alosetron is primarily metabolized by cytochrome P450 enzymes (including CYP2C9, CYP3A4, and CYP1A2) and subsequently conjugated , this metabolite is critical for a comprehensive understanding of its biotransformation. This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N4O7 B13403748 Alosetron N-beta-D-Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

IUPAC Name

(2S,3S,6R)-3,4,5-trihydroxy-6-[4-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazol-1-yl]oxane-2-carboxylic acid

InChI

InChI=1S/C23H26N4O7/c1-11-15(27(10-24-11)22-19(30)17(28)18(29)20(34-22)23(32)33)9-26-8-7-14-16(21(26)31)12-5-3-4-6-13(12)25(14)2/h3-6,10,17-20,22,28-30H,7-9H2,1-2H3,(H,32,33)/t17?,18-,19?,20-,22+/m0/s1

InChI Key

RNRXSCSIADTKNU-XNQFBHGZSA-N

Isomeric SMILES

CC1=C(N(C=N1)[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C

Canonical SMILES

CC1=C(N(C=N1)C2C(C(C(C(O2)C(=O)O)O)O)O)CN3CCC4=C(C3=O)C5=CC=CC=C5N4C

Origin of Product

United States

In Vitro and Preclinical in Vivo Metabolic Studies of Alosetron Glucuronide Metabolites

Hepatic Microsomal Studies on Glucuronide Formation

Hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs and UDP-glucuronosyltransferases (UGTs), are a standard in vitro tool for studying drug metabolism. nih.gov For alosetron (B1665255), studies using human liver microsomes have been instrumental in elucidating the initial oxidative pathways leading to substrates for glucuronidation. Alosetron is extensively metabolized by multiple CYP enzymes, including CYP2C9, CYP3A4, and CYP1A2. nih.govwikipedia.org These enzymes catalyze hydroxylation and oxidation at various positions on the alosetron molecule. tandfonline.com

The primary Phase I metabolites, such as the 6-hydroxy metabolite, subsequently serve as substrates for UGT enzymes, leading to the formation of glucuronide conjugates. fda.gov The predominant product found in urine is a 6-hydroxy metabolite, which is then metabolized to its corresponding glucuronide. fda.gov While the specific UGT isoforms responsible for alosetron glucuronidation are not detailed in the provided literature, the process is a significant pathway in its hepatic clearance. The profiles of these Phase I metabolites generated in microsomes are generally similar to those produced in more complex systems like hepatocytes. nih.gov

Hepatocyte Incubation Systems for Comprehensive Metabolic Profiling

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model than microsomes because they contain a full complement of metabolic enzymes and cofactors, allowing for the study of sequential metabolic pathways (i.e., Phase I followed by Phase II). nih.govnih.gov

Studies comparing alosetron metabolism in hepatocytes and microsomes from rats, dogs, and humans have shown that while the initial metabolite profiles are similar, there is more extensive metabolic processing in hepatocytes. nih.gov For instance, rat and dog hepatocytes produced higher quantities of certain downstream metabolites compared to their corresponding microsomes, indicating more complete sequential metabolism in the whole-cell system. tandfonline.com This suggests that hepatocytes are better suited for predicting the full range of in vivo metabolites, including the secondary glucuronide conjugates formed after initial oxidation. nih.gov The use of both fresh and cryopreserved hepatocytes has been shown to accurately predict in vivo hepatic clearance for drugs that are extensively glucuronidated. nih.gov

Table 1: Comparison of In Vitro Metabolism Systems for Alosetron
SystemAdvantages for Glucuronide StudiesLimitationsKey Findings for Alosetron
Hepatic Microsomes - High concentration of UGT enzymes
  • Useful for studying direct glucuronidation and enzyme kinetics
  • - Lacks complete cellular machinery and cofactors
  • May show less extensive sequential metabolism
  • - Effectively produces Phase I metabolites that are precursors for glucuronidation. nih.gov
    Hepatocytes - Contains full complement of Phase I and II enzymes and cofactors
  • Allows for study of sequential metabolism (oxidation then glucuronidation)
  • - More complex system to maintain
  • Inter-donor variability can be high
  • - Shows more extensive and complete metabolism than microsomes, providing a profile closer to in vivo reality. tandfonline.comnih.gov

    Intestinal Metabolism and First-Pass Glucuronidation Considerations

    Alosetron is subject to a significant first-pass effect, where a substantial portion of the drug is metabolized after oral administration before it reaches systemic circulation. fda.govphysiology.org This metabolism occurs in both the liver and potentially the gastrointestinal tract. fda.govphysiology.org The intestine contains various drug-metabolizing enzymes, including UGTs, and can contribute to the presystemic clearance of drugs. nih.gov

    Comparative In Vitro Metabolism Across Species (e.g., Rat, Dog, Human)

    To support preclinical development, the metabolism of alosetron has been compared across different species. In vitro studies using hepatocytes and microsomes from rats, dogs, and humans have been conducted to assess the translatability of animal data to humans. tandfonline.com

    The major metabolic pathways for alosetron, including the formation of oxidative metabolites that are precursors to glucuronides, were found to be qualitatively similar in vitro across rats, dogs, and humans. tandfonline.com The metabolites produced in these in vitro systems correlated well with those identified in vivo for each respective species. tandfonline.comnih.gov This similarity supports the use of rats and dogs as relevant preclinical models for predicting the metabolic fate of alosetron in humans. nih.gov Any species differences observed were likely attributable to the relative abundance of specific CYP isoforms rather than significant differences in the metabolic pathways themselves. tandfonline.com

    Table 2: Summary of Comparative In Vitro Metabolism of Alosetron
    SpeciesIn Vitro SystemCorrelation with In Vivo DataNotable Findings
    Rat Hepatocytes, MicrosomesGood correlationMetabolite profiles were qualitatively similar to human. tandfonline.com
    Dog Hepatocytes, MicrosomesGood correlationMetabolite profiles were qualitatively similar to human. tandfonline.com
    Human Hepatocytes, MicrosomesGood correlationThe major routes of metabolism involve N-dealkylation and hydroxylation, followed by conjugation. nih.gov

    Preclinical Animal Models for In Vivo Metabolite Characterization and Disposition

    In vivo studies in preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.

    The metabolism of radiolabelled alosetron has been extensively studied in several preclinical species, including the rat, dog, mouse, and rabbit. tandfonline.com These studies aimed to identify the full spectrum of metabolites excreted in urine, feces, and bile. A comprehensive strategy involving techniques like HPLC, mass spectrometry, and NMR led to the characterization of 28 different metabolites of alosetron in animal excreta. tandfonline.com

    The characterization of these metabolites in animal models was crucial for facilitating the subsequent identification of metabolites in human systemic circulation. tandfonline.com The data confirm that after Phase I oxidation, subsequent conjugation with glucuronic acid is a major metabolic route. The glucuronide of the 6-hydroxy metabolite is a significant product found in biological fluids. fda.gov

    Drug Drug Interactions Affecting Alosetron N Beta D Glucuronide Disposition

    Impact of Enzyme Induction on Alosetron (B1665255) Glucuronide Formation

    Enzyme induction is a process where the presence of a substance (an inducer) increases the expression and activity of metabolic enzymes, such as UGTs. nih.gov This can lead to an accelerated rate of metabolism for drugs that are substrates of the induced enzymes, potentially decreasing their efficacy. researchgate.net

    While glucuronidation is a critical step in the clearance of alosetron metabolites, specific clinical studies detailing the effects of known UGT inducers on the formation of Alosetron N-beta-D-Glucuronide are not extensively documented in the literature. However, the potential for such interactions exists. Classic enzyme inducers are known to enhance the activity of various UGT isoforms. researchgate.net Co-administration of alosetron with potent inducers could theoretically increase the rate of glucuronidation of its phase I metabolites, leading to faster clearance.

    Table 1: Examples of Known UGT Inducers and Their Potential for Interaction

    Inducer Associated UGTs Potential Impact on Alosetron Glucuronidation
    Rifampin UGT1A family Could potentially accelerate the clearance of alosetron metabolites, though specific studies are lacking.
    Phenobarbital UGT1A family May increase the formation of this compound, altering metabolite pharmacokinetics.
    Carbamazepine UGT1A family Potential to enhance the glucuronidation pathway for alosetron metabolites.

    This table illustrates general UGT inducers; their specific effect on alosetron glucuronidation has not been clinically established.

    Impact of Enzyme Inhibition on Alosetron Glucuronide Formation

    Enzyme inhibition involves the reduction of enzyme activity by a foreign compound, which can lead to decreased metabolism and increased plasma concentrations of a substrate drug. nih.gov For drugs cleared via glucuronidation, inhibition of UGT enzymes is a significant mechanism for drug-drug interactions (DDIs). ebmconsult.com

    Numerous drugs are known to inhibit specific UGT isoforms. ebmconsult.com If a co-administered drug inhibits the specific UGT enzyme responsible for conjugating alosetron's metabolites, it could lead to their accumulation. While clinically significant DDIs for alosetron have been primarily linked to potent inhibitors of CYP enzymes like fluvoxamine (B1237835) (a strong CYP1A2 inhibitor), the potential for UGT-mediated interactions remains. nih.govfda.govpatsnap.com For instance, drugs that are known inhibitors of UGT1A1 or UGT2B7, which are major drug-metabolizing UGTs, could theoretically interfere with alosetron metabolite clearance. ebmconsult.com However, specific clinical data identifying compounds that inhibit the formation of this compound are limited.

    Table 2: Examples of Known UGT Inhibitors and Their Potential for Interaction

    Inhibitor Associated UGTs Potential Impact on Alosetron Glucuronidation
    Atazanavir UGT1A1 Could potentially decrease the formation and clearance of alosetron metabolites if UGT1A1 is involved.
    Gemfibrozil UGT1A1, UGT2B7 May inhibit the glucuronidation pathway for alosetron metabolites.
    Valproic Acid UGT2B7 Potential to slow the clearance of alosetron metabolites if UGT2B7 is a key enzyme.

    This table illustrates general UGT inhibitors; their specific effect on alosetron glucuronidation has not been clinically established.

    The potential for a drug or its metabolites to act as an inhibitor of metabolic enzymes is an important consideration in drug development. In vitro studies have shown that at high concentrations, alosetron can inhibit certain CYP enzymes, such as CYP1A2 and CYP2E1. fda.gov However, there is a lack of published data investigating whether alosetron or this compound can inhibit UGT enzymes. Some drug metabolites, particularly acyl glucuronides, have been shown to be reactive and can inhibit enzyme activity, but specific investigations for alosetron's glucuronide metabolite are not available. xenotech.comyoutube.com

    Pharmacokinetic Interactions Involving Altered Glucuronidation Pathways of Alosetron

    The most profound pharmacokinetic interactions reported for alosetron involve potent inhibitors of CYP enzymes, which act upstream of glucuronidation. For example, the co-administration of fluvoxamine, a strong CYP1A2 inhibitor, can increase the mean plasma concentration of alosetron by approximately six-fold and prolong its half-life three-fold. fda.gov Similarly, inhibitors of CYP3A4, such as ketoconazole, can also increase alosetron plasma concentrations. fda.gov

    These interactions primarily affect the formation of the parent metabolites that are the substrates for glucuronidation. By inhibiting the initial metabolic steps, these drugs reduce the amount of metabolite available for conjugation by UGT enzymes. Therefore, while glucuronidation is a major elimination pathway for alosetron's metabolites, the clinically documented DDIs are predominantly due to the modulation of Phase I metabolism rather than direct effects on the glucuronidation pathway itself.

    Role of Transporter-Mediated Interactions on Glucuronide Clearance

    The elimination of hydrophilic and negatively charged glucuronide conjugates from cells and their subsequent excretion into bile or urine is not a passive process; it relies on the activity of various drug transporters. nih.govresearchgate.net The disposition of glucuronides is often mediated by efflux transporters like multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), as well as uptake transporters such as organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs). frontiersin.orgnih.gov

    Drug-drug interactions can occur when two drugs compete for the same transporter, leading to inhibition of transport and altered clearance. medscape.com It is plausible that the clearance of this compound is dependent on one or more of these transporter systems. Consequently, co-administration of drugs that are potent inhibitors of these transporters could potentially impair the renal or biliary clearance of the glucuronide metabolite, leading to its accumulation. However, specific studies identifying the transporters involved in the disposition of this compound and the clinical relevance of any potential transporter-mediated DDIs have not been reported in the scientific literature.

    Future Directions in Alosetron N Beta D Glucuronide Research

    Investigation of Genetic Polymorphisms in UGT Enzymes Affecting Alosetron (B1665255) Glucuronidation

    Glucuronidation is a primary pathway for alosetron metabolism, leading to the formation of Alosetron N-beta-D-Glucuronide. This reaction is catalyzed by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. The genes encoding UGT enzymes are known to be highly polymorphic, which can lead to significant inter-individual variability in drug metabolism. mdpi.com Genetic polymorphisms can result in enzymes with decreased, increased, or completely abolished activity, thereby altering the clearance of substrate drugs and potentially impacting patient outcomes. nih.gov

    While the metabolism of alosetron is known to involve cytochrome P450 enzymes (CYP2C9, CYP3A4, and CYP1A2) for its initial phase I metabolism, the subsequent phase II glucuronidation is a key step in its elimination. nih.gov The major urinary metabolite is 6-hydroxy glucuronide. nih.gov However, specific research dedicated to identifying which UGT isoforms are responsible for alosetron glucuronidation and how genetic variants within these enzymes affect this process is currently limited. Future investigations are necessary to explore the pharmacogenomics of alosetron. Such studies would likely focus on screening for associations between common UGT polymorphisms and variability in alosetron metabolite levels. For example, research on other drugs has shown that specific UGT variants can significantly alter pharmacokinetics. mdpi.com Identifying similar relationships for alosetron could help explain differences in metabolite exposure among patients.

    Key research questions to be addressed include:

    Which specific UGT isoforms (e.g., from the UGT1A and UGT2B families) are primarily responsible for the formation of this compound?

    Do common polymorphisms in these specific UGT genes correlate with altered plasma concentrations of alosetron or its glucuronide metabolite?

    Could UGT genotyping become a useful tool for predicting metabolite profiles in patients?

    Table 1: Examples of UGT Polymorphisms and Their Potential Relevance for Future Alosetron Research This table is illustrative and lists UGT polymorphisms that have been shown to affect the metabolism of other drugs; their specific impact on alosetron has yet to be determined.

    UGT IsoformPolymorphismKnown Functional EffectPotential Area of Investigation for Alosetron
    UGT1A1UGT1A128Reduced gene expression and enzyme activityCould this polymorphism lead to decreased formation of this compound and slower clearance?
    UGT1A9UGT1A93Decreased enzyme activityIf UGT1A9 is involved, could this variant contribute to higher exposure to the parent drug, alosetron?
    UGT2B7UGT2B72 (H268Y)Altered enzyme activity (substrate-dependent)Investigation is needed to see if this common variant influences the rate of alosetron glucuronidation.
    UGT2B15UGT2B152 (D85Y)Decreased enzyme activity and stabilityCould this variant play a role in inter-individual differences in alosetron metabolite profiles?

    Advanced Computational Modeling and Simulation for Predicting Metabolite Disposition

    Computational modeling has become an indispensable tool in modern drug development for predicting how a drug will be absorbed, distributed, metabolized, and excreted (ADME).

    Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the fate of a drug in the body by integrating data on the drug's physicochemical properties with physiological information about the organism (e.g., blood flow rates, tissue volumes, and enzyme expression levels). pharmaron.com While PBPK models are well-established for drugs metabolized by CYP enzymes, their application to UGT-mediated metabolism is an evolving area of research.

    A future alosetron PBPK model would require the integration of key parameters, as illustrated in the table below.

    Table 2: Essential Parameters for a PBPK Model of Alosetron Glucuronidation

    Parameter CategorySpecific ParametersRelevance to this compound
    Drug-SpecificMolecular weight, pKa, LogP, Plasma protein bindingGovern the passive diffusion and distribution of alosetron and its glucuronide metabolite into tissues.
    System-SpecificTissue volumes, Blood flow rates, Intestinal transit timeDefine the physiological environment, affecting how quickly alosetron reaches metabolizing organs like the liver and intestine.
    In Vitro MetabolismVmax (maximum reaction velocity), Km (Michaelis constant) for specific UGT isoformsQuantify the intrinsic activity of the enzymes responsible for forming this compound.
    Enzyme AbundanceExpression levels of relevant UGTs in the liver and intestineAllows for the scaling of in vitro metabolism data to predict in vivo clearance in different organs.

    Exploration of Novel Glucuronide Metabolites and Their Metabolic Fates

    Current knowledge identifies the 6-hydroxy glucuronide as a major metabolite of alosetron. nih.gov However, the full spectrum of glucuronidation pathways may be more complex. It is possible that other, less abundant glucuronide conjugates of alosetron or its phase I metabolites are formed but have not been detected by older analytical methods. The presence of multiple hydroxyl groups on phase I metabolites presents several potential sites for glucuronide conjugation. mdpi.com

    Future research should employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to re-examine the in vivo and in vitro metabolic profile of alosetron. This could lead to the identification of novel glucuronide metabolites. Discovering these metabolites and understanding their metabolic fates—whether they are readily excreted or undergo further biotransformation—would provide a more complete picture of alosetron's disposition. Furthermore, determining if any of these metabolites possess pharmacological activity, although considered unlikely based on current data, would be a crucial aspect of such investigations. nih.gov

    Development of Isotope-Labeled Standards for Enhanced Metabolic Tracing

    Such a standard would serve as an invaluable tool for quantitative analysis in complex biological matrices like plasma and urine. By using it as an internal standard in mass spectrometry-based assays, researchers can achieve highly accurate and precise quantification of the endogenously formed metabolite. This overcomes the matrix effects and ionization variability that can compromise quantification without a proper internal standard.

    Furthermore, administering a stable isotope-labeled parent drug (e.g., ¹³C-alosetron) and tracing the appearance of the labeled atoms in its metabolites allows for the unambiguous mapping of metabolic pathways and the calculation of flux rates. nih.gov Having a synthesized, labeled standard of the glucuronide metabolite would be essential for validating these advanced metabolomic and pharmacokinetic studies. The synthesis of such labeled compounds, while complex, is a key enabler for the next generation of research into the precise metabolic fate of alosetron. silantes.commdpi.com

    Q & A

    Basic: How is Alosetron N-beta-Dlucuronide identified and characterized in biological samples?

    Answer: Identification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the glucuronide metabolite. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy to resolve the β-D-glucuronide linkage and distinguish it from positional isomers. For example, collision-induced dissociation (CID) in MS/MS can differentiate glucuronidation sites by analyzing fragmentation patterns . Quantification often employs stable isotope-labeled internal standards (e.g., deuterated analogs) to improve accuracy in complex matrices like plasma or urine .

    Basic: What methodologies are used to synthesize Alosetron N-beta-D-Glucuronide in vitro?

    Answer: Two primary approaches are employed:

    • Chemical synthesis : Uses Koenigs-Knorr reactions with protected glucuronic acid donors and Alosetron’s amine group, requiring regioselective protection/deprotection steps to avoid O-glucuronidation .
    • Enzymatic synthesis : Leverages UDP-glucuronosyltransferases (UGTs) in human liver microsomes or recombinant enzyme systems (e.g., UGT1A1/1A3). This method mimics physiological conditions and avoids side reactions, but requires optimization of cofactors (UDPGA) and reaction pH .

    Advanced: How can researchers resolve contradictions in pharmacokinetic data for this compound?

    Answer: Discrepancies often arise from interspecies variability in UGT expression or transporter affinity. To address this:

    • Use humanized liver models (e.g., chimeric mice with human hepatocytes) to improve translational relevance .
    • Conduct competitive inhibition assays with known oatp substrates (e.g., estradiol-17β-glucuronide) to clarify transporter-mediated excretion pathways .
    • Validate assays using certified reference materials and cross-laboratory comparisons to minimize analytical variability .

    Advanced: What challenges exist in distinguishing this compound from its structural analogs?

    Answer: Key challenges include:

    • Isomer discrimination : N-glucuronides may co-elute with O-glucuronides during chromatography. High-resolution MS (HRMS) with ion mobility separation improves specificity .
    • Spectral overlap : NMR signals for glucuronide anomers (α/β) can overlap. Using 2D NMR (e.g., HSQC, COSY) resolves the β-D configuration by correlating proton and carbon shifts .
    • Matrix interference : Biological samples require solid-phase extraction (SPE) or immunoaffinity cleanup to reduce background noise .

    Basic: What experimental designs are optimal for studying Alosetron’s metabolic pathways to its glucuronide form?

    Answer:

    • In vitro systems : Human hepatocytes or recombinant UGT isoforms (e.g., UGT1A1) incubated with Alosetron and UDPGA. Time-course studies quantify metabolite formation via LC-MS .
    • Enzyme kinetics : Determine Km and Vmax using Michaelis-Menten plots under varied substrate concentrations. Competitive inhibition assays identify UGT isoform specificity .
    • Transporter studies : Caco-2 cell monolayers or transfected HEK293 cells (expressing oatp) assess apical/basolateral efflux to model intestinal/hepatic excretion .

    Advanced: How can researchers address stability issues of this compound in physiological conditions?

    Answer: Stability is influenced by pH, temperature, and enzymatic hydrolysis. Mitigation strategies include:

    • pH optimization : Store samples at -80°C in acidic buffers (pH 3–4) to inhibit β-glucuronidase activity .
    • Stability-indicating assays : Use accelerated degradation studies (e.g., 40°C/75% RH) with forced hydrolysis to identify degradation products .
    • Enzyme inactivation : Add β-glucuronidase inhibitors (e.g., saccharolactone) to biological matrices during collection .

    Basic: What analytical techniques validate the purity of synthesized this compound?

    Answer:

    • HPLC-UV/ELSD : Assess purity (>95%) and detect unreacted starting materials.
    • Chiral chromatography : Confirm β-D configuration by comparing retention times to α-anomer standards .
    • Elemental analysis : Verify molecular formula (C, H, N) against theoretical values .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.